molecular formula C26H22N4O3S B2392588 3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358828-71-3

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B2392588
Numéro CAS: 1358828-71-3
Poids moléculaire: 470.55
Clé InChI: IBYKGESEDBKJHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a quinazoline core substituted with ethyl and methylthio groups and an oxadiazole moiety. The synthesis typically involves multi-step reactions that allow for the incorporation of these functional groups, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, derivatives similar to the compound have been evaluated for their effectiveness against various bacterial strains:

CompoundActivityGram-positiveGram-negativeMIC (mg/mL)
3cHighS. aureusE. coli80
15ModerateS. aureusE. coli75
14aModerateS. aureusC. albicans70

The compound demonstrated moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 70 to 80 mg/mL . Such results suggest that modifications at the quinazoline core can enhance antibacterial properties.

The mechanism by which quinazoline derivatives exert their antimicrobial effects often involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The incorporation of oxadiazole rings has been shown to significantly enhance these inhibitory effects, making these compounds potential candidates for further development as antibacterial agents .

Anticancer Activity

In addition to antimicrobial properties, quinazoline derivatives have shown promise in anticancer applications. Studies indicate that certain derivatives exhibit cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
HepG231.85
MCF-727.04

These results indicate that modifications to the quinazoline structure can lead to enhanced anticancer activity . The presence of specific substituents is crucial in determining the efficacy against different cancer types.

Case Studies

Several case studies have demonstrated the efficacy of similar compounds:

  • Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The study found that compounds with electron-withdrawing groups showed increased antibacterial activity .
  • Anticancer Evaluation : In vitro studies on cell lines such as HepG2 and MCF-7 revealed that certain quinazoline derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Applications De Recherche Scientifique

Overview

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and pharmacology. Its structure incorporates both quinazoline and oxadiazole moieties, which are known for their biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and quinazoline frameworks exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their ability to inhibit cancer cell proliferation. The incorporation of the methylthio group in this compound may enhance its interaction with biological targets involved in cancer progression.

Case Study:
A study on similar oxadiazole derivatives demonstrated their effectiveness against various cancer cell lines. The compounds were evaluated through in vitro assays that measured cell viability and apoptosis induction. The results indicated that certain derivatives could significantly reduce cell viability in breast and colon cancer cells, suggesting a promising avenue for further exploration with this compound .

Antidiabetic Properties

Another area of interest is the potential antidiabetic effects of oxadiazole derivatives. Studies have shown that these compounds can modulate glucose metabolism and improve insulin sensitivity.

Case Study:
In a recent investigation involving structurally related oxadiazole compounds, the researchers conducted both in vitro and in vivo experiments to assess their antidiabetic activity. The findings revealed that certain derivatives significantly lowered blood glucose levels in diabetic models, highlighting the therapeutic potential of such compounds .

Molecular Docking Studies

Molecular docking studies are crucial in predicting how well a compound can bind to its target proteins. For this compound, computational studies can provide insights into its binding affinity and mechanism of action.

Findings:
In silico studies have shown that similar compounds can effectively bind to proteins involved in cancer pathways and metabolic regulation. The docking results suggest that modifications to the quinazoline and oxadiazole structures can enhance binding efficiency .

Propriétés

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-3-17-8-12-19(13-9-17)30-25(31)21-6-4-5-7-22(21)29(26(30)32)16-23-27-24(28-33-23)18-10-14-20(34-2)15-11-18/h4-15H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYKGESEDBKJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.